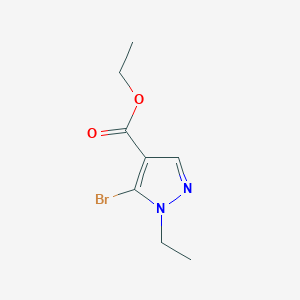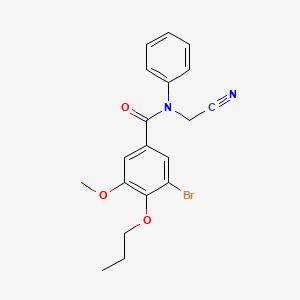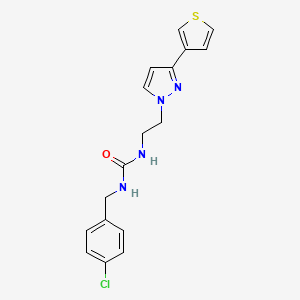
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H15F2N5O2 and its molecular weight is 407.381. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Supramolecular Gelators and Silver(I) Complexes
Research has identified quinoline urea derivatives, including compounds structurally similar to (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea, as potent supramolecular gelators when combined with silver(I) ions. These complexes exhibit unique gelation behavior in mixed solvents, demonstrating potential applications in material science for the creation of novel gel-based materials with specific mechanical and photophysical properties (Braga et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of new quinazolinone derivatives has been explored, with compounds demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial agents for medical and agricultural use, highlighting the chemical's utility beyond its primary functions (Singh & Pandey, 2006).
Anti-Inflammatory and Analgesic Properties
Research into novel 4(3H)-quinazolinone derivatives has shown promising anti-inflammatory and analgesic properties. These findings open avenues for the development of new therapeutic agents targeting inflammation and pain, offering potential benefits in treating various chronic conditions (Farag et al., 2012).
Synthesis of Fused Pyridine Derivatives
Studies on the synthesis of new series of pyridine and fused pyridine derivatives, including the synthesis pathways and structural characterization, provide foundational knowledge for the development of novel compounds with potential applications in pharmaceuticals and organic electronics (Al-Issa, 2012).
Catalysts for Enantioselective Reactions
Research into pyridine-2,6-bis(oxazoline) complexes has demonstrated their efficacy as catalysts in enantioselective reactions, offering significant potential in synthetic chemistry for the production of chiral molecules. This application is crucial in the pharmaceutical industry, where the chirality of drug molecules can significantly impact their efficacy and safety (Desimoni et al., 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzaldehyde followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2,6-difluorobenzaldehyde (1.2 equiv) in a suitable solvent (e.g. ethanol, methanol, or DMF).", "Step 2: Add a catalytic amount of a suitable base (e.g. triethylamine, pyridine, or DBU) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture under reflux for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and add urea (1.2 equiv).", "Step 5: Heat the reaction mixture under reflux for an additional 6-12 hours.", "Step 6: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 7: Purify the crude product by recrystallization or chromatography." ] } | |
CAS番号 |
899984-40-8 |
製品名 |
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C21H15F2N5O2 |
分子量 |
407.381 |
IUPAC名 |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15F2N5O2/c22-15-7-3-8-16(23)18(15)26-20(29)27-19-14-6-1-2-9-17(14)25-21(30)28(19)12-13-5-4-10-24-11-13/h1-11H,12H2,(H2,26,27,29) |
InChIキー |
MSDWKRFPMAEBFN-ZXVVBBHZSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)NC(=O)NC4=C(C=CC=C4F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



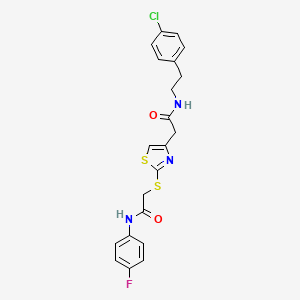
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)

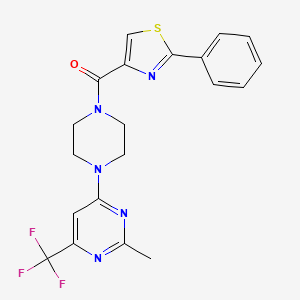
![N-[3-(2-acetyl-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2451180.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)

